REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]2[C:12]([CH:16]=1)=[N:13][O:14][N:15]=2)(=O)=O.[NH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1>CN(C=O)C>[N:15]1[O:14][N:13]=[C:12]2[CH:16]=[C:8]([CH2:7][CH2:6][N:17]3[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]3)[CH:9]=[CH:10][C:11]=12
|
Name
|
5-[2-(Methanesulfonyloxy)ethyl]benzofurazan
|
Quantity
|
242 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCC=1C=CC=2C(=NON2)C1
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel eluting with CH2Cl2 /CH3OH/NH3 (Aq.)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=NO1)C=C(C=C2)CCN2CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |